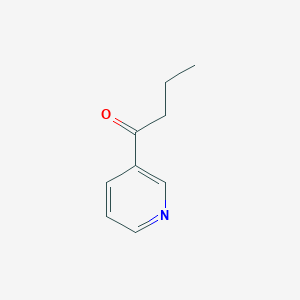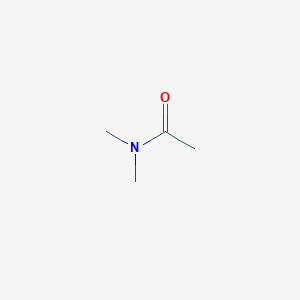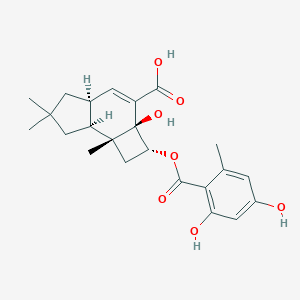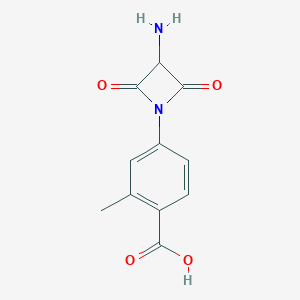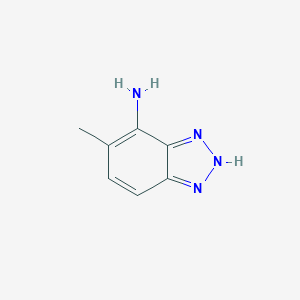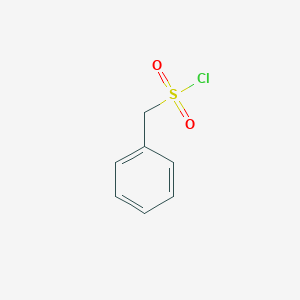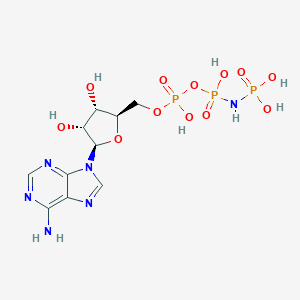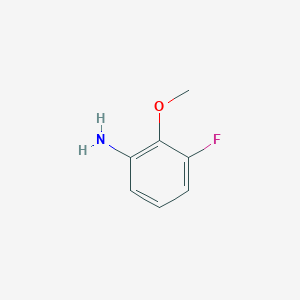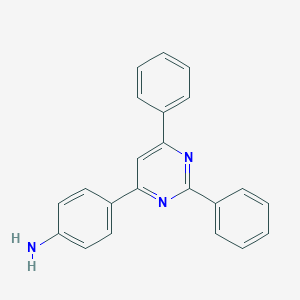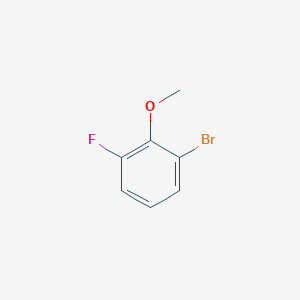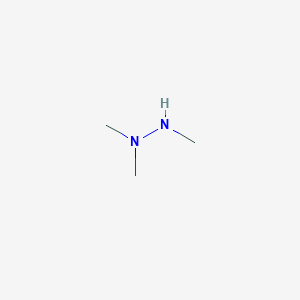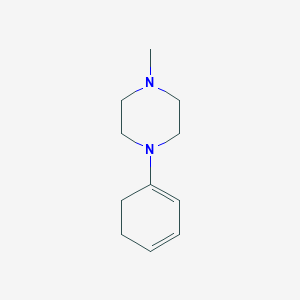
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine involves binding to the orthosteric site of GPCRs. This binding results in the activation or inhibition of downstream signaling pathways, depending on the specific GPCR targeted. The unique structure of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine allows it to interact with GPCRs in a specific manner, making it a valuable tool for studying GPCR-mediated signaling pathways.
Biochemische Und Physiologische Effekte
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine has been shown to have various biochemical and physiological effects. For example, it has been found to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has also been shown to affect the activity of adrenergic receptors, which are involved in the regulation of cardiovascular function. These effects make 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine a valuable tool for studying the role of these receptors in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is its specificity for GPCRs. This specificity allows researchers to study specific GPCR-mediated signaling pathways without affecting other signaling pathways. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine in scientific research. One direction is the development of new GPCR ligands based on the structure of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine. These ligands could have improved specificity and affinity for specific GPCRs, making them even more valuable tools for studying GPCR-mediated signaling pathways. Another direction is the use of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine in the development of new drugs for the treatment of diseases such as cancer and diabetes, which are known to involve GPCR-mediated signaling pathways. Overall, the unique properties of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine make it a valuable tool for scientific research, with many potential applications in the future.
Synthesemethoden
The synthesis of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine involves the reaction of cyclohexadiene and N-methylpiperazine in the presence of a catalyst. This reaction results in the formation of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine as a yellow liquid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine has been used in various scientific research applications. One of the most significant applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are membrane proteins that play a crucial role in various physiological processes such as vision, taste, and smell, and are also involved in the pathophysiology of various diseases such as cancer and diabetes. 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine acts as a GPCR ligand, making it a valuable tool for studying GPCR-mediated signaling pathways.
Eigenschaften
CAS-Nummer |
135712-28-6 |
|---|---|
Produktname |
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine |
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-cyclohexa-1,3-dien-1-yl-4-methylpiperazine |
InChI |
InChI=1S/C11H18N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-3,5H,4,6-10H2,1H3 |
InChI-Schlüssel |
MKMONQULOSAGPE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CCC2 |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



